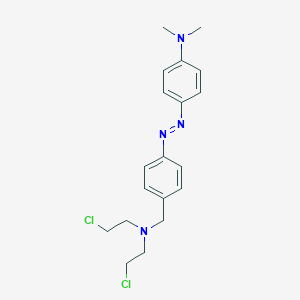
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine, also known as DAB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used as a tracer molecule for studying the distribution of receptors in the brain and other tissues. DAB is a highly specific ligand for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain.
Wirkmechanismus
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine binds specifically to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine can be used to study the distribution and function of dopamine transporters in the brain and other tissues.
Biochemische Und Physiologische Effekte
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has no known direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in lab experiments is its high specificity for the dopamine transporter. This makes it a useful tool for studying the distribution and function of dopamine transporters in the brain and other tissues. However, one limitation of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is that it is a synthetic compound that may not accurately reflect the function of endogenous dopamine transporters in the body.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine. One possible direction is the development of new ligands that are more specific and sensitive for dopamine transporters. Another direction is the use of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in combination with other imaging techniques such as PET and MRI to study the distribution and function of dopamine transporters in vivo. Additionally, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine could be used to study the effects of drugs and other compounds on dopamine transporters and their function, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease.
Synthesemethoden
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is synthesized by reacting 4-(4-dimethylaminophenylazo)benzyl chloride with bis(beta-chloroethyl)amine in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is widely used in scientific research as a tracer molecule for studying the distribution of dopamine transporters in the brain and other tissues. It is also used to study the effects of drugs and other compounds on dopamine transporters and their function.
Eigenschaften
CAS-Nummer |
100427-80-3 |
|---|---|
Produktname |
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine |
Molekularformel |
C19H24Cl2N4 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Synonyme |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)










